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Compound of Interest

Compound Name: Dpc 963

Cat. No.: B1670920

Disclaimer: Initial analysis of the query "INE963 for treating severe combined immunodeficient
mouse models” revealed a misattribution. Publicly available scientific literature identifies
INE963 as a potent, clinical-stage antimalarial agent developed by Novartis.[1][2][3][4] It is not
associated with Tribbles homolog 1 (TRIB1) degradation or cancer therapy. The use of Severe
Combined Immunodeficient (SCID) mice in the context of INE963 has been to create a
"humanized" model susceptible to the human malaria parasite, Plasmodium falciparum, by
engrafting human red blood cells.[1][3][5]

This document will address the distinct components of the user's interest:

o Part 1: INE963 Application in a Humanized SCID Mouse Model for Malaria. This section
provides an overview and protocols based on the available preclinical data for INE963 as an
antimalarial.

e Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) Using SCID Mouse
Models. This section details the role of TRIB1 in AML and provides protocols for evaluating
potential TRIB1-targeting therapies using patient-derived xenograft (PDX) models in
immunodeficient mice.

Part 1: INE963 for Antimalarial Efficacy Testing in a
P. falciparum Humanized SCID Mouse Model
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Audience: Researchers in infectious disease, parasitology, and drug development.

Introduction: INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative with potent,
fast-acting blood-stage antimalarial activity.[1][6] It exhibits single-digit nanomolar efficacy
against both drug-sensitive and resistant P. falciparum strains and demonstrates a high barrier
to resistance.[1][7] Preclinical evaluation of such compounds requires an in vivo model that can
sustain the growth of the human-specific parasite P. falciparum. The humanized SCID mouse
model, engrafted with human erythrocytes, serves as a critical platform for assessing the
therapeutic efficacy of novel antimalarials like INE963.[1][3]

Data Presentation: Preclinical Efficacy of INE963

The following tables summarize the reported preclinical data for INE963.

Table 1: In Vitro Potency of INE963 against Plasmodium Strains

Parasite Strain Assay Type ECso Value (nM) Source
. Blood-Stage
P. falciparum 3D7 . 3.0-6.0 [1]
Growth Inhibition
P. falciparum Clinical Blood-Stage Growth
o 0.5-15 [1]
Isolates Inhibition

| P. vivax Clinical Isolates | Blood-Stage Growth Inhibition | 0.01 - 7.0 |[1] |

Table 2: In Vivo Efficacy of INE963 in the Humanized SCID Mouse Model

Mouse Dosing Efficacy
Compound ] ) Result Source

Model Regimen Endpoint
P.
falciparum ) . .
(307) Single Oral Parasitemia >99.9%
. INE963 Dose, 15 Reduction reduction [7]
infected

. mgl/kg (Day 5) vs. control
humanized
SCID mice
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| P. falciparum (3D7)-infected humanized SCID mice | INE963 | Single Oral Dose, 30 mg/kg |
Curative | Fully curative, durable parasite control (>60 days) [[1][3][7] |

Experimental Protocols

Protocol 1: Establishment of the P. falciparum Humanized SCID Mouse Model

This protocol describes the method for creating mice capable of supporting P. falciparum
infection.

e Animal Model: Use female SCID mice, 6-8 weeks of age.

e Human Erythrocyte Preparation: Obtain human red blood cells (RBCs) from a healthy donor
(O+). Wash the RBCs three times with RPMI-1640 medium to remove plasma and buffy
coat.

e Engraftment:

o Administer 0.2 mL of an anti-asialo GM1 antibody solution intraperitoneally (i.p.) to deplete
murine natural killer (NK) cells.

o 24 hours later, inject 1 mL of washed human RBCs (50% hematocrit) i.p.

o Continue to supplement with 0.5-1.0 mL of human RBCs every 2-3 days to maintain a
stable level of human erythrocytes in circulation.

o Parasite Infection:

o Once human chimerism reaches >20%, infect the mice by i.p. injection of P. falciparum
(e.g., 3D7 strain) parasitized RBCs (e.g., 1x107 parasites).

o Monitoring: Monitor parasitemia daily via flow cytometry or microscopic analysis of Giemsa-
stained thin blood smears.[1]

Protocol 2: In Vivo Antimalarial Efficacy Study

This protocol details the evaluation of INE963 efficacy in the established model.
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e Group Allocation: Once parasitemia reaches a target level (e.g., 1-2%), randomize mice into
treatment and vehicle control groups.

o Compound Formulation: Prepare INE963 in a suitable vehicle for oral gavage (e.g., a
suspension in 0.5% hydroxypropyl methylcellulose, 0.5% Tween-80 in water).

e Drug Administration:

o Administer a single oral dose of INE963 (e.g., 15 mg/kg or 30 mg/kg) to the treatment
group.[1][7]

o Administer an equivalent volume of vehicle to the control group.
o Efficacy Assessment:
o Collect a small volume of blood daily from the tail vein.

o Measure the percentage of parasitized human RBCs using flow cytometry with a DNA-
staining dye (e.g., SYTO 61 or Hoechst) or by manual counting of Giemsa-stained smears.

o Monitor the mice for up to 60 days post-treatment to confirm parasite clearance and
assess for any recrudescence.[7]

o Data Analysis: Calculate the percent reduction in parasitemia relative to the vehicle control
group at specified time points. A curative dose is one that clears the infection with no
reappearance of parasites for the duration of the study.

Visualization of Experimental Workflow
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Workflow for INE963 antimalarial efficacy testing.
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Part 2: TRIB1 as a Therapeutic Target in Acute
Myeloid Leukemia (AML) SCID Mouse Models

Audience: Researchers in oncology, hematology, and drug development.

Introduction: Tribbles homolog 1 (TRIB1) is a pseudokinase that functions as a potent
oncogene in AML.[8][9] It drives leukemogenesis through multiple mechanisms, primarily by
acting as an adaptor protein. TRIB1 recruits the E3 ubiquitin ligase COP1 to the myeloid
transcription factor C/EBPa, leading to C/EBPa's degradation.[8][10] This blocks myeloid
differentiation and promotes the proliferation of leukemic blasts. TRIB1 also enhances the
MEK/ERK signaling pathway and modulates the transcriptional programs of key oncogenes like
HOXAZ9.[8][9][11] Its overexpression is a negative prognostic factor, making it a compelling
therapeutic target. Evaluating novel TRIB1 inhibitors or degraders requires robust preclinical
models, such as patient-derived xenografts (PDX) in immunodeficient mice.[12]

Signaling Pathway
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TRIB1 signaling pathways in Acute Myeloid Leukemia.

Experimental Protocols

Protocol 3: Establishment of AML Patient-Derived Xenograft (PDX) Model
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This protocol describes the engraftment of primary human AML cells into immunodeficient
mice.

e Animal Model: Use highly immunodeficient mice such as NOD/SCID or NSG (NOD-scid
gamma), which are deficient in T, B, and NK cells, providing a more permissive environment
for human cell engraftment.[12][13]

o Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients with
informed consent. Isolate mononuclear cells using Ficoll-Paque density gradient
centrifugation.

o Engraftment:
o Sublethally irradiate the recipient mice (e.g., 2 Gy) to facilitate engraftment.

o Within 24 hours, inject 1-10 million primary human AML cells intravenously (i.v.) via the tail
vein.

e Monitoring Engraftment:

o At 4-6 weeks post-injection and every 2 weeks thereafter, collect peripheral blood or bone
marrow.

o Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to
determine the level of engraftment. Characterize the leukemic blast population using
myeloid markers (e.g., CD33, CD13, CD34).

o Engraftment is considered successful when hCD45+ cells constitute >1% of total bone
marrow cells.[12]

Protocol 4: Preclinical Efficacy Study of a TRIB1-Targeting Agent

This protocol details the evaluation of a hypothetical TRIB1 inhibitor or degrader in the AML
PDX model.

e Expansion and Grouping: Once primary engraftment is confirmed, expand the AML cells by
serially transplanting them into secondary recipient mice. When a sufficient cohort with stable
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engraftment is established, randomize mice into treatment and vehicle control groups.[12]

e Drug Administration:

o Administer the TRIB1-targeting agent via a clinically relevant route (e.g., oral gavage, i.p.,
or i.v.) at a predetermined dose and schedule.

o Administer vehicle to the control group.
o Efficacy Assessment:

o Leukemic Burden: Monitor the percentage of hCD45+ cells in peripheral blood weekly.
Bioluminescence imaging can be used for sensitive, non-invasive monitoring if the PDX
cells are transduced with a luciferase reporter gene.[12]

o Pharmacodynamic (PD) Markers: At selected time points, sacrifice a subset of mice and
harvest bone marrow or spleen.

» Western Blot/Immunohistochemistry: Assess the levels of TRIB1 and its downstream
target C/EBPa to confirm target engagement and degradation.

» Flow Cytometry: Analyze changes in differentiation markers on the AML cell surface.

o Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb
paralysis) and record survival time.

o Data Analysis: Compare the leukemic burden (hCD45% or bioluminescence signal), PD
marker levels, and median survival between the treatment and control groups to determine
therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120925
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120925
https://www.benchchem.com/product/b1670920?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage
Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in
Uncomplicated Malaria - PMC [pmc.ncbi.nim.nih.gov]

o 2. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]

» 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage
Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in
Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. novartis.com [novartis.com]

» 5. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage
Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in
Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

» 6. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage
Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in
Uncomplicated Malaria - Simulations Plus [simulations-plus.com]

e 7. | BioWorld [bioworld.com]

« 8. Tribl promotes acute myeloid leukemia progression by modulating the transcriptional
programs of Hoxa9 - PMC [pmc.ncbi.nim.nih.gov]

e 9. Tribl promotes acute myeloid leukemia progression by modulating the transcriptional
programs of Hoxa9 - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. biorxiv.org [biorxiv.org]

e 11. Current Progress in Delineating the Roles of Pseudokinase TRIB1 in Controlling Human
Diseases [jcancer.org]

e 12. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells
of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One
[journals.plos.org]

e 13. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Application Notes & Protocols: Preclinical Assessment
of Novel Therapeutic Agents in SCID Mouse Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1670920#ine963-for-treating-severe-
combined-immunodeficient-mouse-models]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9278664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278664/
https://facultyprofiles.dominican.edu/en/publications/discovery-and-preclinical-pharmacology-of-ine963-a-potent-and-fas/
https://pubmed.ncbi.nlm.nih.gov/35229610/
https://pubmed.ncbi.nlm.nih.gov/35229610/
https://pubmed.ncbi.nlm.nih.gov/35229610/
https://www.novartis.com/sites/novartis_com/files/novartis-malaria-factsheet-2022.pdf
https://www.mmv.org/newsroom/news-resources-search/discovery-and-preclinical-pharmacology-ine963-potent-and-fast-acting
https://www.mmv.org/newsroom/news-resources-search/discovery-and-preclinical-pharmacology-ine963-potent-and-fast-acting
https://www.mmv.org/newsroom/news-resources-search/discovery-and-preclinical-pharmacology-ine963-potent-and-fast-acting
https://www.simulations-plus.com/resource/discovery-and-preclinical-pharmacology-of-ine963-a-potent-and-fast-acting-blood-stage-antimalarial-with-a-high-barrier-to-resistance-and-potential-for-single-dose-cures-in-uncomplicated-malaria/
https://www.simulations-plus.com/resource/discovery-and-preclinical-pharmacology-of-ine963-a-potent-and-fast-acting-blood-stage-antimalarial-with-a-high-barrier-to-resistance-and-potential-for-single-dose-cures-in-uncomplicated-malaria/
https://www.simulations-plus.com/resource/discovery-and-preclinical-pharmacology-of-ine963-a-potent-and-fast-acting-blood-stage-antimalarial-with-a-high-barrier-to-resistance-and-potential-for-single-dose-cures-in-uncomplicated-malaria/
https://www.bioworld.com/articles/687769-novartis-details-discovery-preclinical-data-of-novel-antimalarial-compound-ine-963?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC7976434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7976434/
https://pubmed.ncbi.nlm.nih.gov/32730594/
https://pubmed.ncbi.nlm.nih.gov/32730594/
https://www.biorxiv.org/content/10.1101/2025.10.03.680259v1.full.pdf
https://www.jcancer.org/v12p6012.htm
https://www.jcancer.org/v12p6012.htm
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120925
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120925
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0120925
https://www.mdpi.com/2073-4425/10/8/614
https://www.benchchem.com/product/b1670920#ine963-for-treating-severe-combined-immunodeficient-mouse-models
https://www.benchchem.com/product/b1670920#ine963-for-treating-severe-combined-immunodeficient-mouse-models
https://www.benchchem.com/product/b1670920#ine963-for-treating-severe-combined-immunodeficient-mouse-models
https://www.benchchem.com/product/b1670920#ine963-for-treating-severe-combined-immunodeficient-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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